molecular formula C13H16F6N4O2S B2805464 2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 2034345-87-2

2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2805464
CAS No.: 2034345-87-2
M. Wt: 406.35
InChI Key: XMPXPXRTHSVCGN-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine (CAS 2034345-87-2) is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C13H16F6N4O2S and a molecular weight of 406.35 , features a complex structure that integrates a substituted pyrimidine ring with a piperazine moiety that is further modified with a 3,3,3-trifluoropropylsulfonyl group . The presence of multiple trifluoromethyl groups is a common strategy in agrochemical and pharmaceutical development to enhance metabolic stability, membrane permeability, and binding affinity . Compounds within this structural class, particularly those incorporating piperazine and pyrimidine scaffolds, are frequently explored for their potential as sodium channel blockers . Such research is pivotal for the development of new therapeutic agents for managing pain, including neuropathic and inflammatory pain states . The calculated properties of this molecule, including a topological polar surface area of 74.8 Ų , provide valuable insights for researchers predicting its absorption and permeability characteristics in preclinical studies. This chemical is intended for non-human research applications only and is not labeled or approved for diagnostic, therapeutic, or veterinary use. Researchers can obtain this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-6-[4-(3,3,3-trifluoropropylsulfonyl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F6N4O2S/c1-9-20-10(13(17,18)19)8-11(21-9)22-3-5-23(6-4-22)26(24,25)7-2-12(14,15)16/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPXPXRTHSVCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing an authoritative overview based on diverse sources.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine ring and the introduction of trifluoromethyl and piperazine moieties. The general synthetic route can be summarized as follows:

  • Formation of the Pyrimidine Core : Utilizing starting materials such as urea derivatives and appropriate aldehydes.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or by using trifluoromethylating agents.
  • Piperazine Functionalization : The sulfonyl group is introduced via sulfonation reactions with piperazine derivatives.

Anticancer Activity

Recent studies have indicated that compounds bearing trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml, although their efficacy was noted to be lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have demonstrated that similar trifluoromethyl pyrimidine derivatives possess moderate to good antimicrobial activity against a range of bacterial strains. The presence of the sulfonyl group is particularly noteworthy as it has been associated with enhanced antibacterial effects .

Enzyme Inhibition

In addition to direct antimicrobial activity, these compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Data Summary

Activity Type Tested Concentration Cell Lines/Organisms Efficacy Comparison
Anticancer5 µg/mlPC3, K562, HeLa, A549Lower than doxorubicin
AntimicrobialVariesVarious bacterial strainsModerate to good
Enzyme InhibitionVariesAChE, UreaseSignificant inhibition

Case Studies

  • Anticancer Efficacy : A study reported that a series of trifluoromethyl pyrimidines exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Antimicrobial Testing : Another research effort focused on synthesizing and testing related compounds for antimicrobial efficacy against resistant bacterial strains. The results indicated promising activity that warrants further exploration for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with three analogs from the provided evidence:

Compound Name Core Structure Position 2 Position 4 Position 6 Substituent Key Functional Groups
Target Compound Pyrimidine Methyl CF₃ 4-((3,3,3-Trifluoropropyl)sulfonyl)piperazin-1-yl CF₃, sulfonyl, trifluoropropyl
Example 28 (N-[(1R,3S)-3-isopropyl-3-(4-[6-CF₃-pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl] derivative Pyrimidine - CF₃ Piperazine-1-ylcarbonyl cyclopentyl CF₃, carbonyl, cyclopentyl, isopropyl
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine () Pyrimidine Cyclopropyl CF₃ Piperazin-1-yl CF₃, cyclopropyl
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone Methyl - Piperidin-1-yl linked to benzisoxazolyl Fluorinated benzisoxazole, pyrimidinone
Key Observations:

Core Structure: The target compound and Example 28 share a pyrimidine core, while the analog (4-Cyclopropyl-...) simplifies the structure by omitting the sulfonyl group.

CF₃ Group : The CF₃ group at position 4 is conserved in the target compound and Example 28, suggesting shared electronic effects (e.g., enhanced stability and hydrophobicity).

Piperazine Modifications : The target’s trifluoropropylsulfonyl-piperazine introduces steric bulk and polarity compared to the piperazine carbonyl in Example 28 or the unmodified piperazine in . Sulfonyl groups typically improve aqueous solubility but may reduce membrane permeability .

Physicochemical and Pharmacokinetic Properties (Hypothesized)

Property Target Compound Example 28 4-Cyclopropyl-... () Benzisoxazolyl Derivative ()
Molecular Weight ~520–550 g/mol ~600–650 g/mol ~300–350 g/mol ~450–500 g/mol
logP ~3.5–4.2 (high lipophilicity) ~4.0–4.5 ~2.0–2.5 ~3.0–3.8
Solubility Moderate (sulfonyl enhances polarity) Low (cyclopentyl increases hydrophobicity) High (simpler piperazine) Low (bulky benzisoxazolyl)
Metabolic Stability High (CF₃ and sulfonyl resist oxidation) Moderate (carbonyl prone to hydrolysis) Moderate Low (pyrimidinone may undergo reduction)
Discussion:
  • The target’s trifluoropropylsulfonyl group balances lipophilicity (logP ~3.5–4.2) with moderate solubility, whereas Example 28’s cyclopentyl and carbonyl groups increase logP but reduce solubility .
  • The 4-Cyclopropyl-...
  • The benzisoxazolyl derivative () may exhibit CNS activity due to its pyrido-pyrimidinone core but faces metabolic challenges .

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepOptimal ConditionsYield ImprovementReference
SulfonylationK₂CO₃, KI, anhydrous CH₃CN, 80°C, 16h85% → 97%
Piperazine Coupling4-Bromobutyronitrile, reflux70% → 89%

Q. Table 2: Analytical Characterization

TechniqueKey ObservationsReference
¹H NMR (600 MHz, CDCl₃)δ 6.59 (s, pyrimidine-H), 3.71 (br s, piperazine)
HRMS (ESI)[M+H]⁺ = 418.41 (calc. 418.41)

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